

# molecular structure and conformation of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

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## Compound of Interest

**Compound Name:** 2,3-Dihydrobenzofuran-5-Carboxylic Acid

**Cat. No.:** B1298115

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An In-depth Technical Guide on the Molecular Structure and Conformation of **2,3-Dihydrobenzofuran-5-Carboxylic Acid**

## Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of **2,3-Dihydrobenzofuran-5-Carboxylic Acid** (CAS: 76429-73-7). It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document consolidates data on the compound's structural characteristics, spectroscopic signatures, and biological significance, with a particular focus on its role as a versatile scaffold in medicinal chemistry. Detailed experimental and computational methodologies for its characterization are presented, alongside visualizations of its structure and relevant biological pathways to facilitate a deeper understanding of its scientific importance.

## Introduction

**2,3-Dihydrobenzofuran-5-Carboxylic Acid** is a heterocyclic organic compound featuring a bicyclic framework where a benzene ring is fused to a dihydrofuran ring.<sup>[1]</sup> Its molecular formula is  $C_9H_8O_3$ , and it has a molecular weight of 164.16 g/mol.<sup>[1]</sup> The presence of a carboxylic acid group at the 5-position of the benzofuran core enhances its reactivity and solubility, making it a valuable building block in organic synthesis.<sup>[1]</sup>

This molecule has garnered significant attention in medicinal chemistry, serving as a key intermediate and structural scaffold for the development of novel therapeutic agents.<sup>[1][2]</sup> Derivatives of 2,3-dihydrobenzofuran have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.<sup>[3][4]</sup> Notably, it is a crucial precursor for compounds designed to inhibit the nuclear factor kappa B (NF- $\kappa$ B) signaling pathway, a critical target in cancer therapy, and for molecules targeting G protein-coupled receptors (GPCRs).<sup>[1][2]</sup> Its applications also extend to materials science, where it is used to synthesize advanced polymers with unique thermal and photoconductive properties.<sup>[1][5]</sup>

## Physicochemical and Structural Properties

The structural architecture of **2,3-Dihydrobenzofuran-5-Carboxylic Acid** is defined by its fused ring system and the attached carboxylic acid functional group.<sup>[1]</sup> This unique combination of features dictates its chemical behavior and potential for further modification.

Property	Value	Reference
IUPAC Name	2,3-dihydro-1-benzofuran-5-carboxylic acid	<a href="#">[1]</a>
CAS Number	76429-73-7	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	164.16 g/mol	<a href="#">[1]</a>
Canonical SMILES	C1COC2=C1C=C(C=C2)C(=O)O	<a href="#">[1]</a>
InChI Key	YXYOLVAXVPOIMA-UHFFFAOYSA-N	<a href="#">[1]</a>
Physical State	Solid at room temperature	<a href="#">[1]</a>
Purity (Commercial)	90-97%	<a href="#">[1]</a> <a href="#">[6]</a>

## Molecular Structure and Conformation

The three-dimensional structure of **2,3-Dihydrobenzofuran-5-Carboxylic Acid** is characterized by the non-planar conformation of the dihydrofuran ring fused to the planar benzene ring.<sup>[7]</sup> While a definitive single-crystal X-ray diffraction study for this specific compound is not widely published, data from derivatives and computational modeling provide significant insights into its likely conformation.

The carboxylic acid group's orientation relative to the aromatic ring is a key conformational feature. In similar aromatic carboxylic acids, the -OH group of the carboxyl moiety can adopt either a synplanar or antiplanar conformation.<sup>[8]</sup> The synplanar form, where the O=C-O-H dihedral angle is close to 0°, is typically the most stable.<sup>[8]</sup> The conformation is crucial as it influences intermolecular interactions, such as the formation of hydrogen-bonded dimers in the solid state, a common characteristic of carboxylic acids.<sup>[8][9]</sup>

Caption: 2D structure of **2,3-Dihydrobenzofuran-5-Carboxylic Acid**.

## Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and elucidating the structure of **2,3-Dihydrobenzofuran-5-Carboxylic Acid**.<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Nucleus	Chemical Shift (ppm)	Description	Reference
<sup>1</sup> H	~12.0 - 13.0	Singlet, broad; acidic proton of the carboxyl group	[7][10]
<sup>1</sup> H	~6.8 - 7.4	Multiplets; aromatic protons on the benzene ring	[7]
<sup>1</sup> H	~3.2 - 4.0	Multiplets; diastereotopic protons of the dihydrofuran ring (CH <sub>2</sub> )	[7][11]
<sup>13</sup> C	~170	Carboxyl carbon (C=O)	[7]
<sup>13</sup> C	~110 - 150	Aromatic carbons	[7]

The signal for the carboxylic acid proton is typically broad and its chemical shift is dependent on concentration and solvent due to hydrogen bonding.[10][12]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

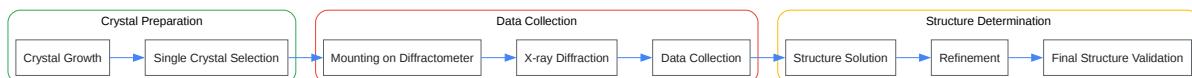
Wavenumber (cm <sup>-1</sup> )	Description	Reference
2500 - 3300	Very broad; O-H stretching of the hydrogen-bonded carboxylic acid	[12]
1710 - 1760	Strong; C=O stretching of the carboxyl group. The dimeric form typically absorbs around 1710 cm <sup>-1</sup> .	[12]

# Experimental and Computational Methodologies

A combination of experimental and computational techniques is employed to fully characterize the structure and conformation of **2,3-Dihydrobenzofuran-5-Carboxylic Acid**.

## X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions.[7][13]

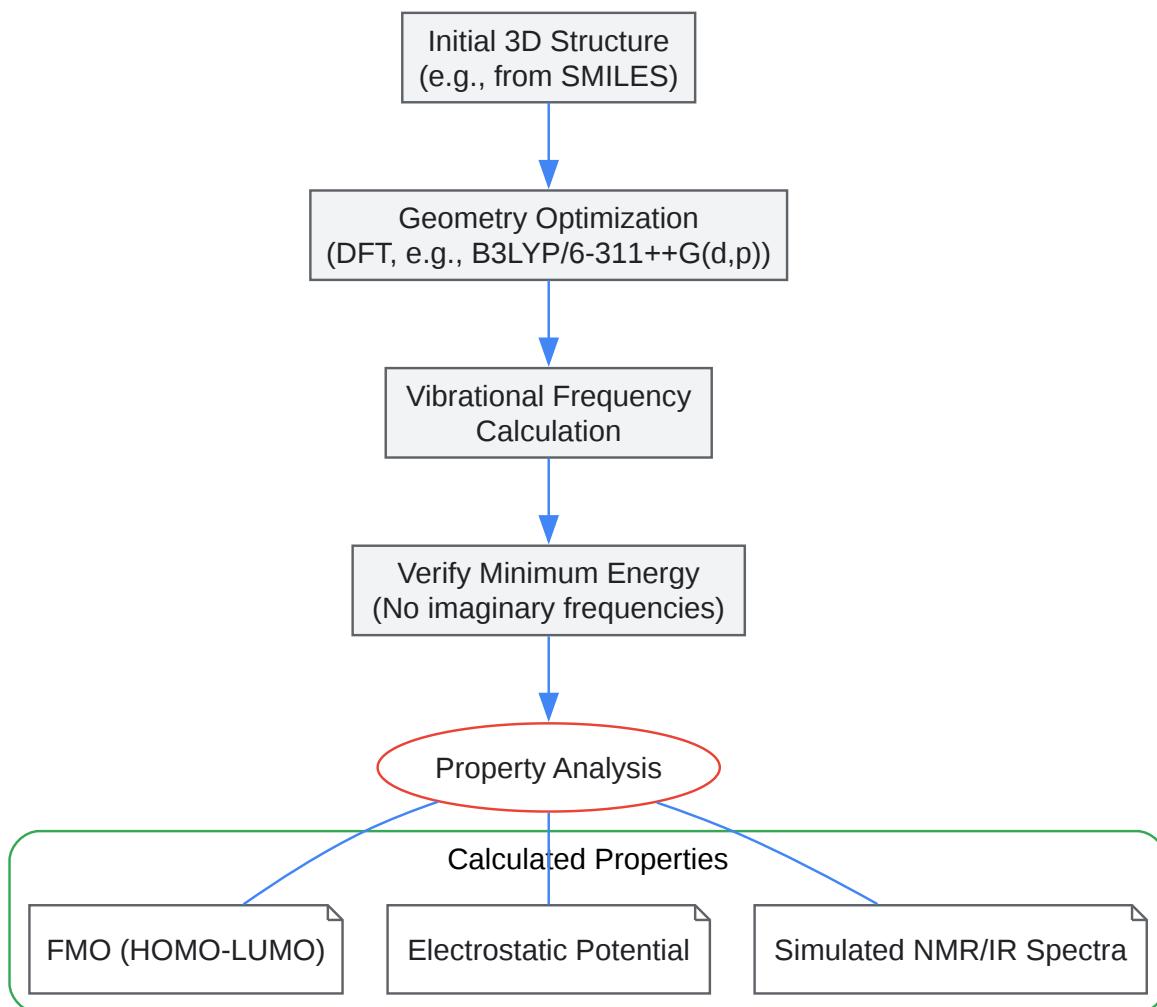


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Caption: General experimental workflow for single-crystal X-ray crystallography.

## Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the molecular geometry, vibrational frequencies, and electronic properties of molecules.[9][14] This approach allows for the study of different conformers and provides insights that complement experimental data.

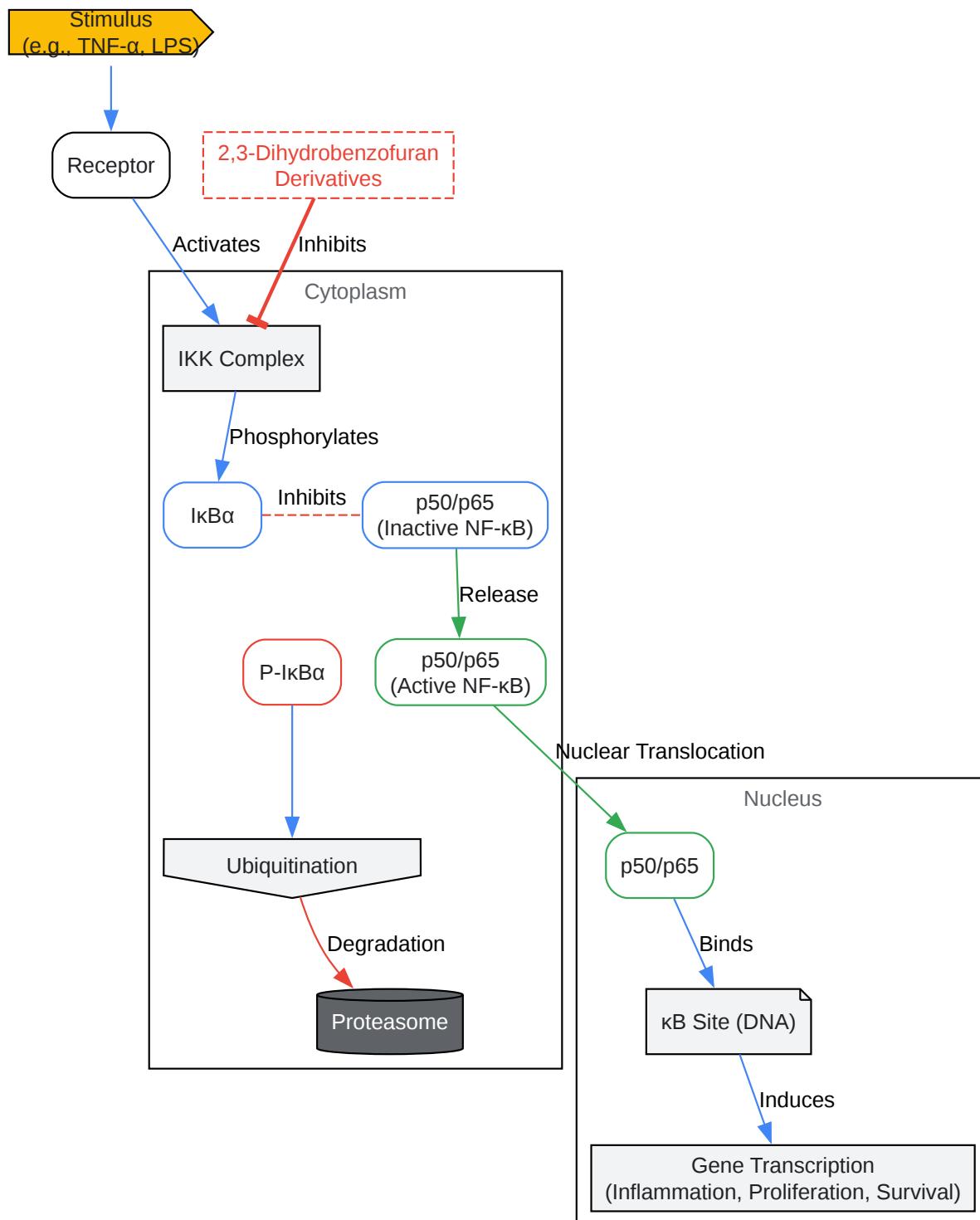


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Caption: A typical workflow for Density Functional Theory (DFT) analysis.

## Biological Relevance and Signaling Pathways

Derivatives of **2,3-Dihydrobenzofuran-5-Carboxylic Acid** have shown significant potential as anticancer agents, primarily through the inhibition of the NF- $\kappa$ B signaling pathway.<sup>[1][15]</sup> This pathway is constitutively active in many cancers and plays a key role in promoting cell proliferation, survival, and inflammation.<sup>[4][15]</sup> By inhibiting this pathway, these compounds can induce apoptosis (programmed cell death) in cancer cells.



Simplified NF-κB Signaling Pathway

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Caption: Inhibition of the canonical NF-κB pathway by 2,3-dihydrobenzofuran derivatives.

## Conclusion

**2,3-Dihydrobenzofuran-5-Carboxylic Acid** is a molecule of considerable scientific interest due to its unique structural properties and its role as a versatile synthetic intermediate. Its non-planar dihydrofuran ring fused to an aromatic system, combined with a reactive carboxylic acid group, provides a robust scaffold for the design of novel compounds. While detailed crystallographic data on the parent molecule remains elusive, a combination of spectroscopic analysis and computational modeling provides a clear picture of its structure and conformation. Its established link to the inhibition of key biological pathways, such as NF- $\kappa$ B, underscores its importance in modern drug discovery and development, particularly in the search for new anticancer therapeutics.

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